Edetate sodium is derived from ethylenediaminetetraacetic acid (EDTA), a synthetic compound first introduced in the 1950s. It is classified as a chelating agent due to its ability to bind metal ions, forming stable complexes. Edetate sodium is commonly used in pharmaceutical formulations and as a food additive. It is particularly effective in sequestering divalent and trivalent metal ions such as calcium and magnesium, which can interfere with various biochemical processes .
The synthesis of edetate sodium typically involves several steps:
A notable method involves:
This method has been optimized to reduce harmful impurities and maximize yield .
Edetate sodium has the molecular formula C10H12N2Na2O8. Its structure features four carboxylate groups that coordinate with metal ions, forming stable chelate complexes. The molecule can be represented as follows:
The chelation occurs primarily at the nitrogen atoms and the carboxyl groups, which enhance its effectiveness as a chelating agent .
Edetate sodium participates in various chemical reactions:
These reactions highlight its versatility in both analytical chemistry and therapeutic applications.
The mechanism of action of edetate sodium primarily revolves around its chelating properties:
Edetate sodium exhibits several notable physical and chemical properties:
These properties make it suitable for diverse applications in pharmaceuticals and food processing.
Edetate sodium has a wide range of scientific applications:
Edetate sodium, systematically named ethylenediaminetetraacetic acid (EDTA), was first synthesized in 1935 by German chemist Ferdinand Münz. Its initial industrial applications exploited its exceptional metal-chelating properties, particularly in textile dyeing and water softening, where it prevented metal-ion interference in chemical processes [4] [7]. By the 1940s, researchers recognized its biomedical potential. The pivotal breakthrough came with the development of calcium disodium edetate (CaNa₂EDTA) to mitigate risks of acute hypocalcemia. This modification enabled safer pharmacological use by selectively chelating toxic divalent and trivalent metals (e.g., lead, cadmium) while sparing physiological calcium [2] [5].
The first clinical application emerged in 1953 when the U.S. FDA approved CaNa₂EDTA for lead poisoning. Early studies demonstrated its efficacy in mobilizing lead from tissues and enhancing urinary excretion. A landmark trial showed that intramuscular CaNa₂EDTA reduced blood lead levels by >80% in pediatric encephalopathy cases, establishing it as the standard antidote for acute lead toxicity [2] [7]. Its mechanism involves forming water-soluble, hexadentate complexes with metal ions, which are then renally excreted. This property also facilitated its use as an anticoagulant in blood collection tubes (lavender-top Vacutainers®), where it chelates calcium to prevent coagulation [4].
Table 1: Key Nomenclature Variants of Edetate Sodium
Chemical Name | Synonyms | Primary Use Context |
---|---|---|
Disodium EDTA | Edetate disodium | Industrial chelator |
Calcium disodium EDTA | Calcium EDTA, CaNa₂EDTA | Heavy metal antidote |
Tetrasodium EDTA | Edetate tetrasodium | Cosmetic preservative |
Ferric sodium EDTA | FeNaEDTA | Iron fortification in foods |
The biomedical repurposing of edetate sodium marked a paradigm shift in toxicology. Industrial EDTA primarily functioned as a sequestrant in detergents and paper production, but its affinity for transition metals spurred investigations into detoxification therapies [5] [7]. In the 1950s, clinicians observed that CaNa₂EDTA could reverse lead-induced renal and neurological damage without depleting serum calcium—a critical advantage over disodium EDTA, which risked fatal hypocalcemia [2] [7].
By the 1960s, applications expanded to diagnostic medicine. Radiolabeled [⁵¹Cr]EDTA became a gold-standard tracer for glomerular filtration rate (GFR) assessment due to its exclusive renal excretion and resistance to tubular reabsorption [4]. Concurrently, dentistry adopted EDTA solutions (e.g., 17% edetate disodium) to demineralize dentin and lubricate root canals, exploiting its calcium-chelating capacity to soften calcified tissues [4] [5].
A significant innovation emerged in nutrition science: ferric sodium EDTA (FeNaEDTA). Approved by the WHO in 1991, it combats iron deficiency in phytate-rich diets by shielding iron from dietary inhibitors. JECFA (Joint FAO/WHO Expert Committee on Food Additives) endorsed its use, noting enhanced bioavailability compared to ferrous sulfate [3] [6]. This application exemplifies edetate sodium’s versatility—transitioning from factory floors to global public health initiatives.
Regulatory acceptance of edetate sodium has been iterative and contentious. The FDA’s 1953 approval of CaNa₂EDTA for lead poisoning established a foundational precedent. However, off-label use for atherosclerosis sparked enduring debates. Proponents cited small 1950s–60s studies suggesting EDTA improved angina symptoms, but rigorous trials showed no benefit. The 2002 Trial to Assess Chelation Therapy (TACT) reported mixed outcomes, with subgroup analyses hinting at efficacy in diabetic patients but methodological criticisms persisted [1] [6]. Regulatory agencies consistently emphasized that EDTA lacked plausibility for cardiovascular disease, as it cannot selectively remove arterial calcium without risking systemic hypocalcemia [1] [5].
Internationally, evaluations diverged. The European Food Safety Authority (EFSA) authorized iron EDTA (FeNaEDTA) for food fortification in 2010, raising the acceptable daily intake (ADI) of EDTA to 4.4 mg/kg/day based on toxicological reassessments [3]. Conversely, studies linking EDTA to colitis exacerbation in murine models prompted cautions. In IL-10 knockout mice (an inflammatory bowel disease model), oral EDTA at 21–173 mg/kg/day increased colorectal tumors by 3-fold and disrupted epithelial barriers, suggesting context-dependent toxicity [6].
Table 2: Regulatory Milestones for Edetate Sodium Derivatives
Year | Agent | Regulatory Body | Decision | Basis |
---|---|---|---|---|
1953 | CaNa₂EDTA | FDA | Approved for lead poisoning | Clinical trials demonstrating lead mobilization |
1973 | Disodium EDTA | JECFA | ADI set at 1.9 mg/kg/day | Rat toxicity studies (250 mg/kg NOAEL) |
1991 | FeNaEDTA | WHO | Recommended for food fortification | Bioavailability in phytate-rich meals |
2010 | FeNaEDTA | EFSA | Approved in EU; ADI raised to 4.4 mg/kg/day | Re-evaluation of zinc-depletion risks |
2013 | Edetate disodium | FDA | Warning against off-label CVD use | TACT trial ambiguities and safety concerns |
Controversies intensified with compounding errors. Instances of accidental disodium EDTA administration instead of CaNa₂EDTA caused hypocalcemic fatalities, underscoring nomenclature risks. The FDA subsequently mandated distinct labeling and risk mitigation strategies [5] [7]. Despite these challenges, edetate sodium derivatives maintain essential roles in niche applications—from ophthalmology (as preservative enhancers in eyedrops) to nuclear medicine [4] [7]. The compound’s journey reflects a broader tension: balancing innovative repurposing against rigid evidence standards.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7